3-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Description
3-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
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Biological Activity
The compound 3-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of the target compound involves multiple steps, typically beginning with the formation of a triazole ring. The 4-methyl-4H-1,2,4-triazole moiety is synthesized through standard methods involving the reaction of appropriate precursors under acidic or basic conditions. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.
Table 1: Synthesis Steps
Step | Reagents/Conditions | Product |
---|---|---|
1 | 4-methyl-1,2,4-triazole + sulfonyl chloride | Triazole sulfonamide |
2 | Triazole sulfonamide + azetidine derivative | Azetidinyl triazole |
3 | Azetidinyl triazole + quinazolinone precursor | Final quinazolinone derivative |
Antimicrobial Activity
Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The 4-methyl-4H-1,2,4-triazole moiety has been linked to activity against various bacterial strains. For instance, a study demonstrated that triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit cell wall synthesis and other vital processes .
Anticancer Properties
The quinazolinone scaffold has been widely studied for its anticancer potential. Research indicates that derivatives similar to the target compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. In vitro studies have reported that such compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
Compounds featuring triazole structures are also noted for their anti-inflammatory properties. They can modulate the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .
Case Studies
- Antimicrobial Activity Study : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the triazole position significantly enhanced antibacterial activity, with some derivatives exhibiting MIC values as low as 0.5 µg/mL .
- Anticancer Study : In a study involving breast cancer cell lines (MCF-7), derivatives similar to the target compound showed IC50 values ranging from 10 to 20 µM, indicating substantial cytotoxicity compared to control treatments .
Properties
IUPAC Name |
3-[2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-20-10-18-19-16(20)27(25,26)11-6-21(7-11)14(23)8-22-9-17-13-5-3-2-4-12(13)15(22)24/h2-5,9-11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXPRYAKRWFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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